molecular formula C12H8S2 B14310502 Naphtho[2,1-b]thiophene-2-thiol CAS No. 110337-80-9

Naphtho[2,1-b]thiophene-2-thiol

Cat. No.: B14310502
CAS No.: 110337-80-9
M. Wt: 216.3 g/mol
InChI Key: BWBFGNKKDRNXOV-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]thiophene-2-thiol:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naphtho[2,1-b]thiophene-2-thiol can be achieved through several methods. One common approach involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that utilize readily available starting materials and efficient catalytic systems. The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is one such method used in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,1-b]thiophene-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of naphtho[2,1-b]thiophene-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: Naphtho[2,1-b]thiophene-2-thiol is unique due to its specific thiol group placement, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives

Properties

CAS No.

110337-80-9

Molecular Formula

C12H8S2

Molecular Weight

216.3 g/mol

IUPAC Name

benzo[e][1]benzothiole-2-thiol

InChI

InChI=1S/C12H8S2/c13-12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-12/h1-7,13H

InChI Key

BWBFGNKKDRNXOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(S3)S

Origin of Product

United States

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